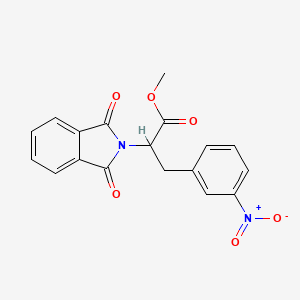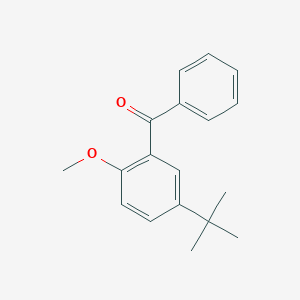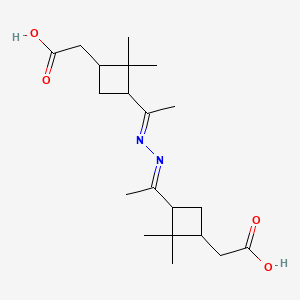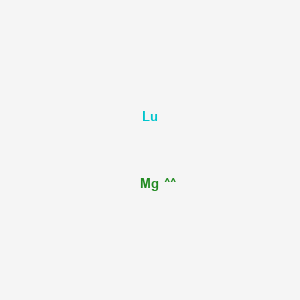
Lutetium--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium–magnesium (1/1) is a compound formed by the combination of lutetium and magnesium in a 1:1 ratio. Lutetium is a rare earth element, known for its high density and stability, while magnesium is a lightweight, reactive metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lutetium–magnesium (1/1) typically involves the direct reaction of lutetium and magnesium metals. This can be achieved through a high-temperature solid-state reaction where the two metals are heated together in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 600°C to ensure complete formation of the compound.
Industrial Production Methods: In an industrial setting, the production of lutetium–magnesium (1/1) may involve the use of advanced techniques such as vacuum induction melting or arc melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The metals are melted together under a vacuum or inert gas to prevent contamination and ensure a high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions: Lutetium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, lutetium–magnesium (1/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Lutetium–magnesium (1/1) can participate in substitution reactions with halogens or other reactive non-metals.
Major Products:
Oxidation: Formation of lutetium oxide and magnesium oxide.
Reduction: Formation of elemental lutetium and magnesium.
Substitution: Formation of lutetium halides and magnesium halides.
Aplicaciones Científicas De Investigación
Lutetium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Lutetium-based compounds are used in targeted radiotherapy for cancer treatment, and magnesium’s biocompatibility makes it useful in biomedical implants.
Industry: Employed in the production of high-performance materials, such as lightweight alloys and superconductors.
Mecanismo De Acción
Lutetium–magnesium (1/1) can be compared with other lutetium and magnesium compounds:
Lutetium Oxide: Unlike lutetium–magnesium (1/1), lutetium oxide is primarily used in ceramics and phosphors.
Magnesium Alloys: Magnesium alloys are widely used in the automotive and aerospace industries for their lightweight properties, but they do not possess the same catalytic or imaging capabilities as lutetium–magnesium (1/1).
Lutetium Halides: These compounds are used in scintillation detectors and have different chemical reactivity compared to lutetium–magnesium (1/1).
Comparación Con Compuestos Similares
- Lutetium oxide
- Magnesium alloys
- Lutetium halides
Lutetium–magnesium (1/1) stands out due to its unique combination of properties from both lutetium and magnesium, making it a versatile compound with diverse applications in science and industry.
Propiedades
Número CAS |
12163-12-1 |
|---|---|
Fórmula molecular |
LuMg |
Peso molecular |
199.272 g/mol |
Nombre IUPAC |
lutetium;magnesium |
InChI |
InChI=1S/Lu.Mg |
Clave InChI |
VSXXYYIQNKKTCD-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Lu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)


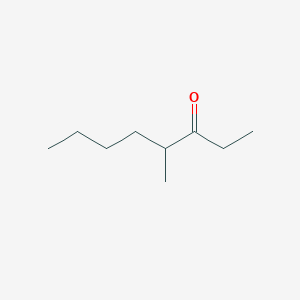
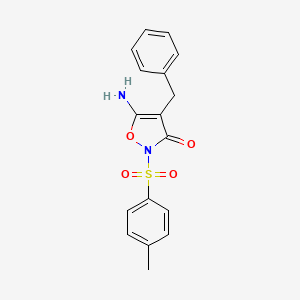
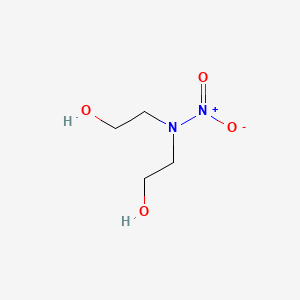


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
